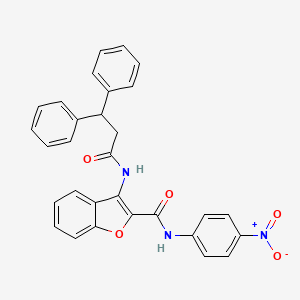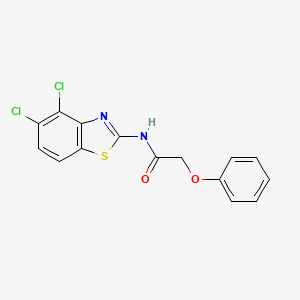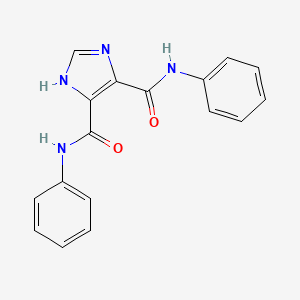
3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, also known as DPPF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DPPF belongs to the class of benzofuran carboxamides and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Bioactivity and Synthesis of Benzofuran Derivatives
Benzofuran compounds, including 3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, have been extensively studied due to their ubiquity in nature and strong biological activities. These activities span anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The interest in benzofuran compounds by chemical and pharmaceutical researchers is due to their potential applications in drug development. For instance, novel macrocyclic benzofuran compounds have shown anti-hepatitis C virus activity, suggesting potential as therapeutic drugs. Additionally, benzofurans have been developed as novel scaffold compounds for anticancer agents. The synthesis of complex benzofuran derivatives through unique methods, such as free radical cyclization cascade and proton quantum tunneling, highlights the innovative approaches to creating these biologically active compounds (Miao et al., 2019).
Antimicrobial Properties of Benzofurans
Benzofuran and its derivatives have been recognized for their extensive antimicrobial properties. These compounds have been identified as suitable structures for the development of new drugs in antimicrobial therapy. Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been utilized in treating skin diseases like cancer or psoriasis. The unique structural features and broad biological activities make benzofurans a privileged structure in the field of drug discovery, especially for designing efficient antimicrobial agents (Hiremathad et al., 2015).
Benzofuran as a Scaffold for Novel Antimicrobial Agents
The benzofuran scaffold has emerged as a significant pharmacophore for designing novel antimicrobial agents active against various bacterial (Gram-positive and Gram-negative) and fungal microorganisms. Research has shown that benzofurans can be as potent as or even more potent than reference antibiotic drugs, particularly against S. aureus, a gram-positive pathogen. This discovery underlines the potential of benzofuran derivatives as promising candidates for antimicrobial therapy, paving new avenues for human health promotion and disease treatment (Abbas & Dawood, 2022).
Eigenschaften
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O5/c34-27(19-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21)32-28-24-13-7-8-14-26(24)38-29(28)30(35)31-22-15-17-23(18-16-22)33(36)37/h1-18,25H,19H2,(H,31,35)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJJJJCFUHTPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-diphenylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2539455.png)


![[2-(Fluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2539462.png)

![1-(4-bromo-3-methylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2539465.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2539466.png)
![6,11-Diphenylbenzo[c][1,6]benzodiazocine](/img/structure/B2539467.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2539468.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2539470.png)

![4-(3-methylbutyl)-1-[(4-vinylbenzyl)thio]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2539473.png)
![2-(2-fluorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2539475.png)